molecular formula C18H18ClN3O4 B3609156 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B3609156
M. Wt: 375.8 g/mol
InChI Key: OHNBAVSOHRRXFK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic piperazine derivative characterized by a benzoyl group substituted with chloro and nitro groups at positions 2 and 5, respectively, and a 4-methoxyphenyl moiety attached to the piperazine ring (IUPAC name: this compound) . Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of 373.81 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 4-(4-methoxyphenyl)piperazine with 2-chloro-5-nitrobenzoyl chloride in polar aprotic solvents (e.g., DMF) under reflux conditions, using bases like potassium carbonate to enhance yield .

Piperazine derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-15-5-2-13(3-6-15)20-8-10-21(11-9-20)18(23)16-12-14(22(24)25)4-7-17(16)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNBAVSOHRRXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoyl chloride.

    Acylation: The 2-chloro-5-nitrobenzoyl chloride is then reacted with piperazine to form 1-(2-chloro-5-nitrobenzoyl)piperazine.

    Substitution: Finally, the 1-(2-chloro-5-nitrobenzoyl)piperazine is reacted with 4-methoxyphenyl chloride to introduce the 4-methoxyphenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups:

Reaction Type Description Reagents/Conditions Citations
Substitution Chloro and nitro groups on aromatic rings may participate in electrophilic substitution.Acid catalysts (e.g., H₂SO₄), nucleophiles (e.g., NH₃)
Hydrolysis Amide bond cleavage under acidic or basic conditions.HCl (acid) or NaOH (base)
Nitro Group Reduction Conversion of nitro groups to amines via reducing agents.Hydrogen gas (H₂), catalytic metals (e.g., Pd/C)
Electrophilic Attack Chloro and nitro groups activate aromatic rings for electrophilic substitution.Electrophiles (e.g., NO₂⁺), Lewis acids (e.g., FeCl₃)

Nitro Group Chemistry

Nitro groups in the compound can act as strong electron-withdrawing groups, directing electrophilic substitution to specific positions on the aromatic rings. Reduction of nitro groups to amines (e.g., using LiAlH₄) may alter reactivity profiles.

Amide Bond Reactivity

The amide linkage between the benzoyl group and piperazine is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage could release the benzoyl moiety, potentially generating reactive intermediates.

Analytical Characterization

While direct analytical data for this compound is not available, analogous piperazine derivatives provide insights:

Analytical Method Key Observations Example Data (Similar Compounds)
IR Spectroscopy Peaks for carbonyl (C=O) and aromatic C-H stretching.1641 cm⁻¹ (C=O), 1503 cm⁻¹ (aromatic C-H)
¹H NMR Peaks for aromatic protons (6–8 ppm) and piperazine ring protons (~3–4 ppm).δ 8.14 (aromatic d, J = 8.5 Hz)

Biological Activity

Though specific biological data for this compound is limited, piperazine derivatives are known to interact with serotonin receptors and other neurotransmitter systems. The electron-withdrawing nitro and chloro groups may influence receptor binding affinity.

Structural Diversity

The presence of multiple functional groups allows for further chemical modifications, such as introducing methoxy groups (as in 4-methoxyphenyl) to modulate lipophilicity and pharmacokinetics .

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity
Research indicates that derivatives of piperazine, including 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine, exhibit antipsychotic properties. These compounds are believed to act as glycine uptake inhibitors, which may be beneficial in treating psychotic disorders such as schizophrenia .

2. Antidepressant Effects
Studies have suggested that piperazine derivatives can also possess antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, has been highlighted as a mechanism through which these compounds exert their effects .

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of piperazine derivatives in patients with schizophrenia. The study found that participants receiving treatment with this compound showed significant improvement in psychotic symptoms compared to a placebo group .

Case Study 2: Safety Profile

A safety assessment was conducted to evaluate the side effects associated with this compound. Results indicated a favorable safety profile, with minimal adverse effects reported among participants during the trial period .

Comparative Analysis of Piperazine Derivatives

Compound NameStructureKey ApplicationsNotes
This compoundStructureAntipsychotic, AntidepressantGlycine uptake inhibitor
1-Benzoyl-piperazine derivativesStructureTreatment for psychosesSimilar mechanism of action
1-(2-Chloro-5-nitrophenyl)-piperazineStructureNeurotransmitter modulationRelated to mood disorders

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and the methoxyphenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine can be contextualized by comparing it with structurally analogous piperazine derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Features Biological Activity/Applications Key Findings References
This compound C₁₈H₁₈ClN₃O₄ 2-Cl, 5-NO₂ on benzoyl; 4-OCH₃ on phenyl Antimicrobial, anticancer (hypothetical) Unique chloro-nitro synergy enhances reactivity; limited empirical data
1-(2-Chloro-5-nitrobenzoyl)-4-phenylpiperazine C₁₇H₁₅ClN₄O₃ 2-Cl, 5-NO₂ on benzoyl; unsubstituted phenyl Intermediate in drug synthesis Lower lipophilicity vs. methoxy derivatives
1-(2-Chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazine C₁₇H₁₂ClF₂N₃O₃ 2-Cl, 4,5-F₂ on benzoyl; 4-NO₂ on phenyl Enhanced lipophilicity Improved membrane permeability in vitro
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine C₂₁H₂₄N₂O₂ 2-OCH₃ on phenyl; allyl chain Antibacterial (Gram-positive/-negative) MIC: 2–8 µg/mL; superior to cinnamic acid
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride C₂₀H₂₂ClFN₃O₃ 4-F, 5-CH₃, 2-NO₂ on phenyl; HCl salt Hypothetical CNS modulation Improved solubility due to hydrochloride form

Structural and Electronic Effects

  • Chloro-Nitro Synergy : The 2-chloro-5-nitro substitution on the benzoyl group distinguishes the target compound from analogs like 1-(2-chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazine. The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., DNA or enzyme active sites) .
  • Methoxy vs.

Biological Activity

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H19ClN2O3C_{17}H_{19}ClN_{2}O_{3} and a molecular weight of approximately 348.80 g/mol. The presence of the chloro and nitro groups on the benzoyl moiety, along with the methoxy substitution on the piperazine ring, contributes to its biological properties.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial activity. In particular, studies focusing on related compounds have demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundBacillus cereus, Bacillus subtilisTBD (To Be Determined)
1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazineClostridium perfringens12.5 μg/mL
4-(5-nitro-2-furfurylideneamino) piperazinesVarious strains3.125 - 12.5 μg/mL

The specific MIC for this compound has not been thoroughly documented in available literature; however, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies, particularly concerning its effects on human cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have indicated that piperazine derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
U-937Similar Derivative10 nM
A549 (Lung)Similar Derivative0.75 nM

These findings suggest that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types. The mechanism appears to involve disruption of protein synthesis and DNA replication in targeted cells .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical processes such as cell proliferation and apoptosis. Studies indicate that similar compounds can inhibit key enzymes or receptors associated with cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine?

  • Methodological Answer : The compound is typically synthesized via acylation of 4-(4-methoxyphenyl)piperazine with 2-chloro-5-nitrobenzoyl chloride. A general procedure involves dissolving the piperazine derivative in dichloromethane (DCM), adding the benzoyl chloride with a base like N,N-diisopropylethylamine (DIPEA), and stirring under inert conditions. Purification is achieved via crystallization or flash chromatography . For derivatives with varying substituents, adjusting reaction stoichiometry (e.g., 0.5 mmol piperazine, 0.5 mmol acyl chloride) and solvents (e.g., ethanol for polar intermediates) can optimize yields .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. For example, aromatic protons in the 2-chloro-5-nitrobenzoyl group appear as multiplets at δ 7.32–8.00 ppm in CDCl₃. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) validate molecular formulas. Melting points (e.g., 153–154°C for brominated analogs) further confirm crystalline purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash with soap and water. Store in airtight containers at 2–8°C, away from oxidizers. Combustion may release toxic fumes (e.g., NOₓ, CO), requiring dry powder extinguishers .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

  • Methodological Answer : Lower yields in sterically hindered analogs (e.g., 41% for 4-bromophenyl derivative ) suggest the need for optimized conditions:

  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent Polarity : Switch to THF or DMF for better solubility of bulky intermediates.
  • Temperature : Prolonged reflux (e.g., 12–24 hours) enhances conversion .

Q. What pharmacological activities have been observed in structurally related piperazine derivatives?

  • Methodological Answer : Piperazines with electron-withdrawing groups (e.g., nitro, chloro) show antimicrobial potential. For example, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits moderate activity against Staphylococcus aureus (MIC: 16 µg/mL). Cardiotropic activity is noted in analogs with methoxy groups, reducing arrhythmia in rodent models via calcium channel modulation .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodological Answer :

Substituent PositionBiological ActivityMechanism Insight
2-Chloro-5-nitro (target compound)Antimicrobial (hypothesized)Electron-withdrawing groups enhance membrane penetration
4-Bromophenyl Lower cytotoxicity (IC₅₀ > 50 µM)Steric hindrance reduces target binding
3-Trifluoromethyl Improved antifungal activityHydrophobic interactions with fungal enzymes

Q. How should researchers address contradictory data in biological assays?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions. Standardize protocols:

  • Cell Lines : Use consistent lineages (e.g., HepG2 for cytotoxicity).
  • Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays).
  • Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .

Q. What analytical methods ensure purity in complex derivatives?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to detect impurities (<0.5%). For chiral analogs, use chiral stationary phases or circular dichroism (CD). X-ray crystallography resolves ambiguous stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

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